Staunoside D Staunoside D Staunoside D is a natural product found in Stauntonia hexaphylla with data available.
Brand Name: Vulcanchem
CAS No.: 155661-20-4
VCID: VC21359925
InChI: InChI=1S/C60H98O29/c1-55(2)13-15-60(54(79)89-52-46(78)42(74)37(69)30(85-52)22-80-49-43(75)39(71)34(66)26(18-61)81-49)16-14-58(5)24(25(60)17-55)7-8-32-56(3)11-10-33(57(4,23-65)31(56)9-12-59(32,58)6)86-53-48(88-51-45(77)41(73)36(68)28(20-63)83-51)47(38(70)29(21-64)84-53)87-50-44(76)40(72)35(67)27(19-62)82-50/h7,25-53,61-78H,8-23H2,1-6H3
SMILES: CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)C
Molecular Formula: C21H35N9O4
Molecular Weight: 1283.4 g/mol

Staunoside D

CAS No.: 155661-20-4

Cat. No.: VC21359925

Molecular Formula: C21H35N9O4

Molecular Weight: 1283.4 g/mol

* For research use only. Not for human or veterinary use.

Staunoside D - 155661-20-4

Specification

CAS No. 155661-20-4
Molecular Formula C21H35N9O4
Molecular Weight 1283.4 g/mol
IUPAC Name [3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Standard InChI InChI=1S/C60H98O29/c1-55(2)13-15-60(54(79)89-52-46(78)42(74)37(69)30(85-52)22-80-49-43(75)39(71)34(66)26(18-61)81-49)16-14-58(5)24(25(60)17-55)7-8-32-56(3)11-10-33(57(4,23-65)31(56)9-12-59(32,58)6)86-53-48(88-51-45(77)41(73)36(68)28(20-63)83-51)47(38(70)29(21-64)84-53)87-50-44(76)40(72)35(67)27(19-62)82-50/h7,25-53,61-78H,8-23H2,1-6H3
Standard InChI Key RHHBVUMTZVPZLL-UHFFFAOYSA-N
SMILES CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)C
Canonical SMILES CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)C

Introduction

Isolation and Natural Sources

Related Natural Products

The staunoside family comprises several related compounds, including Staunoside E, which has been more extensively studied. These compounds are part of the broader class of natural glycosides that exhibit various biological activities.

Research Status and Challenges

Current Research Limitations

Research specifically on Staunoside D appears to be limited based on the available search results. This reflects a common challenge in natural products chemistry, where numerous structurally related compounds exist with varying levels of characterization. The more extensive research on related compounds like Staunoside E provides a framework for understanding the potential properties of Staunoside D.

Analytical Methods

The analysis of complex glycosides like staunosides typically involves advanced analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These techniques are essential for structural characterization and purity determination of these compounds.

Comparison with Related Compounds

Staunoside Family

The table below presents a comparative overview of Staunoside D in relation to the better-characterized Staunoside E, highlighting similarities and potential differences:

PropertyStaunoside EStaunoside D (Inferred)
CAS Number155661-21-5Not provided in search results
Molecular FormulaC66H108O33Likely similar to Staunoside E
Molecular Weight1429.5 g/molLikely similar to Staunoside E
Structure TypeGlycoside with oxacycle structureLikely similar glycoside structure
Biological ActivitiesAntimicrobial and antioxidant propertiesPotentially similar to Staunoside E

Structure-Activity Relationships

The biological activities of glycosides like the staunosides are typically influenced by their specific stereochemistry and the nature of their sugar moieties. Even small structural differences between Staunoside D and other staunosides could potentially lead to significant differences in biological activity. Understanding these structure-activity relationships requires detailed structural characterization followed by biological testing.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator